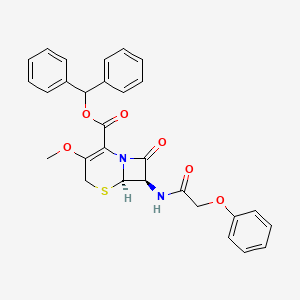
2-(4-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H13F2O2 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylpropyl alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-difluoromethoxybenzaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Difluoromethoxyphenyl)-2-methylpropanone or 2-(4-Difluoromethoxyphenyl)-2-methylpropanoic acid.
Reduction: Formation of 2-(4-Difluoromethoxyphenyl)-2-methylpropane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(4-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can influence the compound’s lipophilicity and stability, affecting its binding to enzymes and receptors. The alcohol moiety can participate in hydrogen bonding, further modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Difluoromethoxy)phenylmethanol
- 2-(Difluoromethoxy)phenyl isothiocyanate
Uniqueness
2-(4-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol is unique due to the presence of both a difluoromethoxy group and a methylpropyl alcohol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H14F2O2 |
|---|---|
Peso molecular |
216.22 g/mol |
Nombre IUPAC |
2-[4-(difluoromethoxy)phenyl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H14F2O2/c1-11(2,7-14)8-3-5-9(6-4-8)15-10(12)13/h3-6,10,14H,7H2,1-2H3 |
Clave InChI |
FHCYIKLYAHPLHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C1=CC=C(C=C1)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-tert-butyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B8635845.png)
![4-[(3-aminopyridin-4-yl)amino]benzonitrile](/img/structure/B8635858.png)





![4-[(4-Methylphenyl)sulfanyl]benzene-1,2-diamine](/img/structure/B8635900.png)



![6-Bromo-2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8635924.png)

![6-Chloro-7-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine](/img/structure/B8635933.png)
